2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide
Description
2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide is a chloroacetamide derivative featuring a cyclopropyl group and a 2-oxo-pyrrole moiety. The compound’s chloroacetamide backbone is a common motif in herbicides (e.g., metazachlor, dimethachlor) and bioactive molecules, where the chlorine atom enhances electrophilicity and reactivity . The cyclopropyl group may confer conformational rigidity, while the pyrrole ring could participate in hydrogen bonding or π-π interactions, influencing solubility and target binding . Notably, this compound is listed as discontinued in commercial catalogs, indicating restricted availability for industrial use .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-6-11(16)14(8-3-4-8)7-10(15)9-2-1-5-13-9/h1-2,5,8,13H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWQZVZEXYJFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)C2=CC=CN2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the pyrrole moiety: The pyrrole ring can be introduced through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Chlorination: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have indicated that compounds containing pyrrole structures exhibit promising anticancer properties. Research has shown that derivatives of pyrrole can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation . The specific application of 2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide in this context could lead to the development of novel anticancer agents.
Neuropharmacology:
The compound's structural features suggest potential activity as a neuropharmaceutical agent. Pyrrole derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases . Further exploration into its pharmacodynamics and pharmacokinetics is warranted.
Case Studies
Case Study 1: Anticancer Screening
A recent study evaluated a series of pyrrole-based compounds for their cytotoxic effects against various cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity . This positions them as candidates for further development in cancer therapeutics.
Case Study 2: Neuroprotective Effects
In a preclinical trial, a related pyrrole compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. The findings suggested that these compounds could enhance neuronal survival and function, paving the way for their use in treating conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by forming a covalent bond with the active site or by competing with the natural substrate.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Comparisons
Chloroacetamide Herbicides (Metazachlor, Dimethachlor)
- Structural Features : These agrochemicals retain the chloroacetamide core but substitute the cyclopropyl and pyrrole groups with aromatic (2,6-dimethylphenyl) and heterocyclic (pyrazolylmethyl, tetrahydrofuran) moieties .
- Activity : The aromatic groups enhance lipophilicity, improving soil adsorption and herbicidal efficacy. The target compound’s pyrrole ring may reduce environmental persistence compared to these herbicides.
Trifluoroacetamide Derivatives (D-95)
- Functional Impact : The trifluoro group in D-95 increases metabolic stability and electronegativity compared to the chlorine in the target compound. This substitution is common in pharmaceuticals to optimize bioavailability and binding affinity .
Triazole-Containing Acetamides
- Bioactivity: Triazole derivatives exhibit antiproliferative effects against cancer cells (e.g., NCI-H522 lung cancer line), attributed to hydrogen bonding via the triazole ring and ester groups.
Morpholinone-Based Acetamides
- Stability and Synthesis: The morpholinone ring in these analogs improves thermal stability compared to pyrrole-containing compounds. However, synthetic routes for morpholinone derivatives are more complex, requiring multi-step functionalization .
Biological Activity
2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide, also known by its CAS number 1353945-97-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 240.686 g/mol. Key physical properties include:
- Boiling Point : 453.0 ± 35.0 °C at 760 mmHg
- Density : 1.3 ± 0.1 g/cm³
- Flash Point : 227.8 ± 25.9 °C
The compound is primarily recognized for its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism and exosome release from cells. Inhibiting nSMase2 can disrupt pathological processes associated with various diseases, including neurodegenerative disorders like Alzheimer’s disease (AD) and cancer.
Inhibition of nSMase2
Research indicates that this compound demonstrates significant inhibitory activity against nSMase2, with an IC50 value reported around 300 nM. This inhibition is crucial as it affects the cleavage of sphingomyelin to ceramide, a process implicated in exosome biogenesis and cellular communication .
Neuroprotective Effects
In preclinical studies, the compound has shown promise in improving cognitive function in mouse models of AD. It effectively reduced exosome secretion from the brain, which is often elevated in neurodegenerative conditions . The ability to penetrate the blood-brain barrier enhances its therapeutic potential.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
